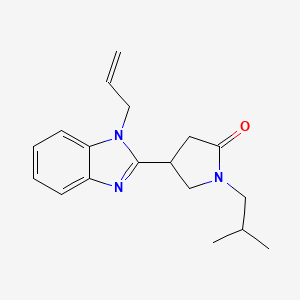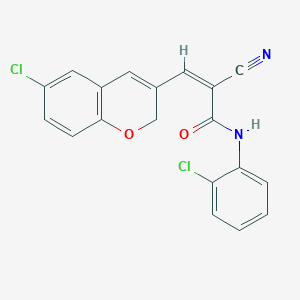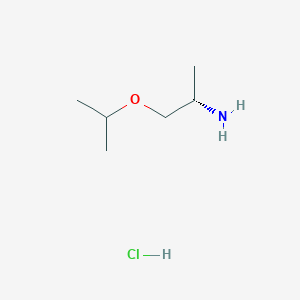![molecular formula C22H22N4O3S B3017548 1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone CAS No. 685131-52-6](/img/structure/B3017548.png)
1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" is a novel chemical entity that has been synthesized and studied for its potential therapeutic applications. The compound features a dihydropyrimidinone core, which is a common scaffold in medicinal chemistry, and is substituted with a piperazine ring bearing a 2-furoyl moiety. This structure is of interest due to its potential biological activity, particularly in the context of Alzheimer's disease treatment .
Synthesis Analysis
The synthesis of related dihydropyrimidinone derivatives has been achieved through a one-pot Biginelli reaction, which is a multicomponent reaction involving enaminones, urea, and various substituted benzaldehydes in the presence of glacial acetic acid . Although the specific synthesis of "1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate furoyl-substituted piperazine and benzaldehyde derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds, particularly those containing a morpholine or piperazine moiety, has been confirmed using techniques such as single crystal X-ray crystallography . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
The piperazine moiety in related compounds has been shown to participate in various chemical reactions. For instance, electrochemical oxidation of a hydroxyphenyl-substituted piperazine in the presence of nucleophiles has been used to synthesize arylthiobenzazoles . This suggests that the piperazine ring in "1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" could also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have not been explicitly detailed in the provided papers. However, the presence of a piperazine ring, a furoyl group, and a dihydropyrimidinone core suggests that the compound would exhibit certain characteristic properties such as solubility in organic solvents, potential for hydrogen bonding, and a certain degree of rigidity due to the fused ring systems. These properties would influence the compound's behavior in biological systems and its interaction with enzymes such as butyrylcholinesterase, as seen in related benzamide derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study highlighted the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, emphasizing a simple and efficient method to obtain these compounds in good yield. This research demonstrates the versatility of such chemical structures in synthesizing novel compounds with potential biological activities (Bhat et al., 2018).
Therapeutic Potential
Another study focused on the synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, exploring their potential as therapeutic agents for Alzheimer's disease. The research found that certain derivatives showed significant enzyme inhibition activity, suggesting a promising avenue for the development of new treatments for neurodegenerative diseases (Hussain et al., 2016).
Heterocyclic Chemistry
The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, showcasing the ability to derive diverse heterocyclic compounds from a single precursor. This work underscores the importance of such transformations in medicinal chemistry and drug development (Hashem et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to assess the interaction of synthesized compounds with biological targets. This approach is crucial in drug discovery, helping to predict the affinity and mode of action of new chemical entities (Hussain et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-19(16(2)27)20(23-22(30)26(15)17-7-4-3-5-8-17)24-10-12-25(13-11-24)21(28)18-9-6-14-29-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVSICQTDGSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)



![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)
